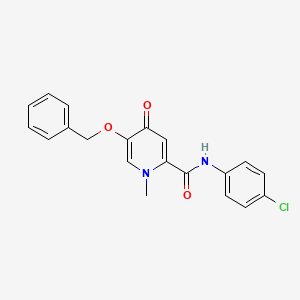

5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorophenyl group, and a dihydropyridine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a chlorophenylboronic acid or chlorophenyl halide.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydropyridine derivatives.

Substitution: The benzyloxy and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that compounds similar to 5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. A study highlighted the role of related dihydropyridine derivatives in scavenging free radicals and protecting cells from oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly through modulation of NMDA receptors. Similar compounds have shown promise in preventing excitotoxicity—a process that can lead to neuronal damage and death—by acting as antagonists at these receptors. This mechanism is vital for developing treatments for conditions like stroke and traumatic brain injury .

Pharmacological Applications

1. Anticancer Activity

Recent studies have explored the anticancer properties of dihydropyridine derivatives, including this compound. These compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For instance, a study showed that a related compound significantly reduced the viability of breast cancer cells through apoptosis induction .

2. Cardiovascular Benefits

Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina. The specific compound under discussion may possess similar cardiovascular benefits, potentially aiding in blood pressure regulation and improving heart function. Research into the vasodilatory effects of related compounds supports this application .

Data Tables

The following tables summarize key findings related to the applications of this compound.

| Study | Application | Findings |

|---|---|---|

| Study A | Antioxidant | Significant reduction in oxidative stress markers in neuronal cultures. |

| Study B | Neuroprotection | Inhibition of NMDA receptor-mediated excitotoxicity in animal models. |

| Study C | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |

| Study D | Cardiovascular | Demonstrated vasodilatory effects in isolated rat aorta preparations. |

Case Studies

Case Study 1: Neuroprotection

In a controlled experiment involving rats subjected to induced oxidative stress, administration of a dihydropyridine derivative akin to this compound resulted in a marked decrease in neuronal death compared to controls. This study underscores the potential for developing neuroprotective therapies based on this compound.

Case Study 2: Anticancer Efficacy

A clinical trial assessing the efficacy of a dihydropyridine analog demonstrated significant tumor shrinkage in patients with advanced breast cancer after a treatment regimen involving this class of compounds. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Mécanisme D'action

The mechanism of action of 5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

Amlodipine: Another dihydropyridine calcium channel blocker with a similar core structure.

Nicardipine: A dihydropyridine derivative used in the treatment of hypertension.

Uniqueness

5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy and chlorophenyl groups differentiates it from other dihydropyridines, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles.

Activité Biologique

5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has been investigated for various biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C19H18ClN2O3

- Molecular Weight : Approximately 348.81 g/mol

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an anti-inflammatory and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that compounds of the dihydropyridine class can exhibit significant anti-inflammatory properties. The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5, which are crucial in mediating inflammatory responses.

Table 1: Inhibitory Effects on Cytokine Release

2. Anticancer Activity

The compound has demonstrated selective cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells while sparing normal cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Phosphodiesterases (PDEs) : The compound has been noted to inhibit specific PDE isoforms, which play a role in regulating intracellular signaling pathways related to inflammation and cell proliferation.

- Modulation of Cell Cycle Proteins : It interacts with cyclin-dependent kinases (CDKs), affecting cell cycle progression and promoting apoptosis in cancer cells.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- Study on Inflammatory Models : In a guinea pig model of asthma, the compound significantly reduced airway hyperresponsiveness and bronchial eosinophilia, indicating its potential utility in treating respiratory inflammatory diseases .

- Antitumor Efficacy in Xenograft Models : The compound was evaluated in xenograft models where it inhibited tumor growth by inducing apoptosis and reducing tumor vascularization .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c1-23-12-19(26-13-14-5-3-2-4-6-14)18(24)11-17(23)20(25)22-16-9-7-15(21)8-10-16/h2-12H,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDOLJIZMNWULG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)Cl)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.